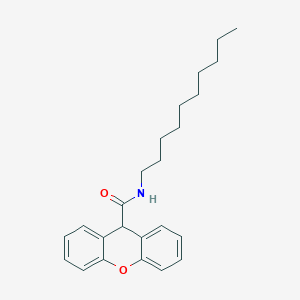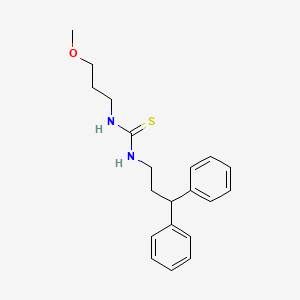![molecular formula C19H21N5O2 B14926472 1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-DIMETHYL-N~3~-(2-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}ETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a naphthylamino group and a pyrazole ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-N~3~-(2-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}ETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the naphthylamino group: This step involves the reaction of the pyrazole intermediate with naphthylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1,5-DIMETHYL-N~3~-(2-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}ETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or the naphthylamino group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
1,5-DIMETHYL-N~3~-(2-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}ETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 1,5-DIMETHYL-N~3~-(2-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}ETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, apoptosis, or immune responses.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.
相似化合物的比较
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the naphthylamino group, making it less complex and potentially less bioactive.
Naphthylamino derivatives: Compounds with similar naphthylamino groups but different core structures, such as naphthylamino benzoates or naphthylamino pyridines.
Uniqueness
1,5-DIMETHYL-N~3~-(2-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}ETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring and a naphthylamino group, which imparts distinct chemical and biological properties
属性
分子式 |
C19H21N5O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
1,5-dimethyl-N-[2-(naphthalen-1-ylcarbamoylamino)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-17(23-24(13)2)18(25)20-10-11-21-19(26)22-16-9-5-7-14-6-3-4-8-15(14)16/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H2,21,22,26) |
InChI 键 |
FGTRTYVAUKHWCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C)C(=O)NCCNC(=O)NC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14926392.png)
![N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926400.png)
![Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B14926409.png)
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B14926417.png)

![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B14926447.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926453.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926459.png)

![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
![(2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B14926482.png)

![4-[2-(difluoromethyl)pyrazol-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926497.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B14926500.png)
